4-(Hexyloxy)phenyl 2-chlorobenzoate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring . For instance, the cyclization of 2-chloro-3-((4-(hexyloxy)phenyl)amino)naphthalene-1,4-dione obtained from the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-(hexyloxy)aniline by sodium azide in N,N-dimethylformamide (DMF) at 90–95°C gives 2-(hexyloxy)benzo[b]phenazine .Scientific Research Applications
Liquid Crystalline Properties
4-(Hexyloxy)phenyl 2-chlorobenzoate is a compound that contributes significantly to the synthesis and characterization of liquid crystalline materials. In one study, it is part of a larger structure forming Schiff base-ester central linkages involving a 2, 6-disubstituted naphthalene ring system. These compounds exhibit mesomorphic behavior, with some showing enantiotropic nematic mesophases and smectic A mesophases, highlighting their potential use in the design and development of new liquid crystal materials (Thaker et al., 2012).
Impact on Liquid-Crystalline Polymorphism
The terminal groups of compounds like this compound play a crucial role in liquid-crystalline polymorphism. Research exploring azobenzene derivatives, including structures with this compound, has shown that these compounds can display various mesophases, such as nematic, SmA, and SmC phases. This variability is influenced by the type of substituent, highlighting the compound's significance in tailoring the properties of liquid-crystalline materials (Podruczna et al., 2014).
Electrochromic and Conducting Polymer Films
This compound is also integral in the field of electrochromic materials and conducting polymers. It's been incorporated into the backbone of dithienylpyrrole-based conducting polymers, demonstrating significant electrochromic properties and color-changing abilities upon oxidation and reduction. This property is essential for applications like smart windows and electronic display technologies (Chang et al., 2014).
In Photovoltaic Devices
The compound's derivatives have been utilized in solar cell devices, specifically in donor-acceptor organic dyes. The variations within the donor unit, involving structures akin to this compound, have shown to impact the open-circuit voltage and overall power conversion efficiencies of the solar cells. This highlights its role in enhancing the performance of photovoltaic devices (Robson et al., 2013).
Schiff Base Liquid Crystals from Natural Fatty Acids
Schiff base liquid crystals incorporating structures like this compound have been synthesized using natural fatty acids. These compounds demonstrate thermotropic liquid crystalline behavior, with the phase behavior and properties being influenced by factors like the degree of unsaturation in the fatty terminal chains and the geometrical structure of linkages. This research is pivotal for developing eco-friendly, biodegradable liquid crystalline materials (Alnoman et al., 2019).
Properties
IUPAC Name |
(4-hexoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-7-14-22-15-10-12-16(13-11-15)23-19(21)17-8-5-6-9-18(17)20/h5-6,8-13H,2-4,7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLDBEVBRFPGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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